molecular formula C15H13ClF2N4O3 B4586041 7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)-N-(2-METHOXYETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)-N-(2-METHOXYETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4586041
M. Wt: 370.74 g/mol
InChI Key: HOWZNZDLXGJJGV-UHFFFAOYSA-N
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Description

7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)-N-(2-METHOXYETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a useful research compound. Its molecular formula is C15H13ClF2N4O3 and its molecular weight is 370.74 g/mol. The purity is usually 95%.
The exact mass of the compound 7-[chloro(difluoro)methyl]-5-(2-furyl)-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is 370.0644243 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Regioselective Synthesis

  • Regioselective Synthesis of Pyrazolopyrimidines : Researchers explored the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, focusing on regioselective processes and the creation of various substituted derivatives. This research is foundational for developing compounds like the one (Drev et al., 2014).

Cytotoxicity and Antitumor Activities

  • Synthesis and Cytotoxicity Evaluation : Some pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and assessed for their cytotoxicity against cancer cells, indicating potential applications in cancer research and treatment (Hassan, Hafez, & Osman, 2014).
  • Antitumor Activities Research : Specific pyrazolopyrimidine derivatives have shown promising antitumor activities, suggesting potential for development into anticancer agents (Xin, 2012).

Antimicrobial Evaluation

  • Antimicrobial Properties : Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial efficacy, contributing to the understanding of these compounds in combating microbial infections (Altalbawy, 2013).

Adenosine Receptor Antagonists

  • Human Adenosine A(3) Receptor Antagonists : Research on pyrazolopyrimidine derivatives as potent and selective human A3 adenosine receptor antagonists highlights their potential use in treating pathologies related to A3 receptors (Baraldi & Borea, 2000).

Analgesic and Anti-Inflammatory Agents

  • Synthesis of Anti-Inflammatory and Analgesic Agents : Novel derivatives have been synthesized and evaluated for their potential as analgesic and anti-inflammatory agents, expanding the scope of applications for pyrazolopyrimidine compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxicity Against Cancer Cells

  • In Vitro Cytotoxic Activity : The cytotoxic effects of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against various human cancer cell lines have been investigated, underscoring their potential in cancer therapy (Hassan, Hafez, Osman, & Ali, 2015).

Antiviral Activities

Nucleoside Analog Synthesis

  • Synthesis of Nucleoside Analogs : Research into the synthesis of 3-alkoxysubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, structurally related to key nucleosides like adenosine, inosine, and guanosine, highlights their potential in medicinal chemistry (Anderson, Dalley, Revankar, & Robins, 1986).

Acyclo Analogs Synthesis

  • Acyclo Analog Synthesis : The preparation of acyclo analogs of formycin A from pyrazolo[4,3-d]pyrimidines demonstrates the versatility of these compounds in developing analogs of existing therapeutic agents (Griengl & Günzl, 1984).

Fungicidal Applications

  • Synthesis of Pyrazolopyrimidine Fungicides : The creation of pyrazolo[1,5-a]pyrimidine derivatives as fungicides, particularly for their efficacy against Basidiomycete species, showcases the agricultural applications of these compounds (Huppatz, 1985).

Tritium Labeled Compounds for Receptor Studies

Anticancer and Anti-Lipoxygenase Agents

Hypertensive Activity Evaluation

  • Novel Oxadiazole Heterocyclic Compounds : The synthesis of novel compounds containing oxadiazole and pyranopyridine moieties, expected to exhibit hypertensive activity, demonstrates the diversity of applications for pyrazolopyrimidine structures (Kumar & Mashelker, 2007).

Molluscicidal Properties

  • Thiazolopyrimidines with Molluscicidal Properties : Research into thiazolo[5,4-d]pyrimidines for their molluscicidal properties, particularly against hosts of schistosomiasis, suggests their use in public health and pest control (El-Bayouki & Basyouni, 1988).

Tumor Imaging with PET

Synthesis from Levulinic Acid

Functional Fluorophores Synthesis

  • 3-Formylpyrazolo[1,5-a]pyrimidines for Fluorophores : The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for functional fluorophores demonstrates the compound's potential in creating novel fluorescent probes (Castillo, Tigreros, & Portilla, 2018).

Properties

IUPAC Name

7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF2N4O3/c1-24-6-4-19-14(23)10-8-13-20-9(11-3-2-5-25-11)7-12(15(16,17)18)22(13)21-10/h2-3,5,7-8H,4,6H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWZNZDLXGJJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CO3)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)-N-(2-METHOXYETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)-N-(2-METHOXYETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)-N-(2-METHOXYETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)-N-(2-METHOXYETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)-N-(2-METHOXYETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)-N-(2-METHOXYETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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